Silanol, dimethyl[tris(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, dimethyl[tris(trimethylsilyl)methyl]-: is an organosilicon compound characterized by the presence of silanol and trimethylsilyl groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, dimethyl[tris(trimethylsilyl)methyl]- typically involves the hydrolysis of chlorotrimethylsilane under weakly basic conditions to avoid dimerization . Another method includes the basic hydrolysis of hexamethyldisiloxane .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis reactions, ensuring controlled conditions to maximize yield and purity. The use of advanced catalytic systems can further enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: Silanol, dimethyl[tris(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like trimethylchlorosilane are typical reagents.
Major Products Formed:
Oxidation: Siloxanes and related compounds.
Reduction: Simpler silane derivatives.
Substitution: Various silyl ethers and silanes.
Scientific Research Applications
Chemistry: In chemistry, Silanol, dimethyl[tris(trimethylsilyl)methyl]- is used as a protective group and a reagent in various organic synthesis reactions .
Biology: Its applications in biology include the modification of biomolecules to enhance stability and reactivity .
Medicine: In medicine, this compound is explored for its potential in drug delivery systems and as a component in medical devices .
Industry: Industrially, it is used in the production of silicone-based materials, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Silanol, dimethyl[tris(trimethylsilyl)methyl]- involves its ability to form stable bonds with various substrates. The trimethylsilyl groups provide steric hindrance, protecting reactive sites during chemical reactions. This compound can also act as a Lewis acid catalyst, facilitating various organic transformations .
Comparison with Similar Compounds
Trimethylsilanol: Another organosilicon compound with similar properties but simpler structure.
Hexamethyldisiloxane: A related compound used in similar applications.
Uniqueness: Silanol, dimethyl[tris(trimethylsilyl)methyl]- is unique due to its combination of silanol and multiple trimethylsilyl groups, providing enhanced stability and reactivity compared to simpler silanols .
By understanding the properties and applications of Silanol, dimethyl[tris(trimethylsilyl)methyl]-, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial advancements.
Properties
CAS No. |
77548-02-8 |
---|---|
Molecular Formula |
C12H34OSi4 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
hydroxy-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C12H34OSi4/c1-14(2,3)12(15(4,5)6,16(7,8)9)17(10,11)13/h13H,1-11H3 |
InChI Key |
YREHBSFRMPCMJK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.